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Compound of Interest

Compound Name:
3-Formyl-1-(phenylsulphonyl)-1H-

indole

Cat. No.: B2982749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data and a plausible

synthetic route for the compound 1-(phenylsulfonyl)indole-3-carbaldehyde, a molecule of

interest in medicinal chemistry and organic synthesis. The information is structured to be a

practical resource for laboratory work and further research.
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Parameter Value Reference

Compound Name
1-(Phenylsulfonyl)indole-3-

carbaldehyde

CAS Number 80360-20-9 [1]

Molecular Formula C₁₅H₁₁NO₃S [1][2]

Molecular Weight 285.32 g/mol [1][2]

Melting Point 157-161 °C [1]

Exact Mass 285.04600 [1]

Density 1.31 g/cm³ [1]

Flash Point 264.4 °C [1]

Spectroscopic Data
Disclaimer: Experimental spectroscopic data for 1-(phenylsulfonyl)indole-3-carbaldehyde is not

readily available in the searched literature. The following data is for the closely related

analogue, 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde, and should be considered as

an estimation. The presence of the iodo-substituent will influence the chemical shifts and

absorption frequencies.

The following NMR data was reported for 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.

[3]

Table 2.1: ¹H NMR Data (400 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Multiplicity Assignment (Tentative)

10.04 s -CHO

8.89 s H-2

8.42 s H-4

8.11 d (J=7.5 Hz) Phenyl H (ortho)

7.86 – 7.71 m Phenyl H (meta, para)

7.65 t (J=7.3 Hz) Phenyl H (para)

Table 2.2: ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment (Tentative)

185.0 C=O (Aldehyde)

137.2 Quaternary C

136.4 Quaternary C

135.2 Phenyl C-H

135.1 Quaternary C

134.6 Phenyl C-H

131.6 Indole C-H

129.9 Phenyl C-H

128.4 Indole C-H

127.2 Phenyl C-H

121.5 Indole C-H

115.1 Quaternary C

89.8 C-I

The following IR data was reported for 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.[3]
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Table 2.3: Key IR Absorptions

Wavenumber (cm⁻¹) Intensity Assignment (Tentative)

2955, 2921 Medium C-H stretch (aromatic)

1683 Strong C=O stretch (aldehyde)

1541, 1473 Medium C=C stretch (aromatic)

1360-1380 (est.) Strong
S=O stretch (asymmetric,

sulfonyl)

1170-1190 (est.) Strong
S=O stretch (symmetric,

sulfonyl)

1232, 1129 Medium C-N stretch

731, 684 Strong C-H bend (aromatic)

While an experimental mass spectrum for the title compound was not found, the expected

molecular ion peaks for different ionization techniques are listed below based on its exact

mass.[1]

Table 2.4: Expected Mass Spectrometry Peaks

Ionization Mode Expected m/z Species

ESI+ 286.0532 [M+H]⁺

ESI+ 308.0351 [M+Na]⁺

Experimental Protocols
A plausible and efficient method for the synthesis of 1-(phenylsulfonyl)indole-3-carbaldehyde is

the N-sulfonylation of commercially available indole-3-carbaldehyde. This method avoids the

regioselectivity issues associated with the formylation of 1-(phenylsulfonyl)indole.

Reaction Scheme:
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Materials:

Indole-3-carbaldehyde

Benzenesulfonyl chloride

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Ethyl acetate

Brine solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF at 0 °C under an inert

atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

Stir the resulting mixture at 0 °C for 30 minutes.

Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise to the

reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the

progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of water at 0 °C.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2982749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-

(phenylsulfonyl)indole-3-carbaldehyde.

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz

spectrometer. Samples should be dissolved in deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative

to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR)

spectrometer. Samples can be prepared as a KBr pellet or analyzed as a thin film on a salt

plate (NaCl or KBr).

Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an

electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Workflow Visualization
The following diagram illustrates the proposed synthetic workflow for 1-(phenylsulfonyl)indole-

3-carbaldehyde.

N-Sulfonylation Reaction Workup and Purification

Indole-3-carbaldehyde

Reaction Mixture

Benzenesulfonyl Chloride

Base (e.g., NaH)

Solvent (e.g., DMF)

Quench with Water Extraction with
Ethyl Acetate Column Chromatography 1-(Phenylsulfonyl)indole-

3-carbaldehyde
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Click to download full resolution via product page

Caption: Synthetic workflow for 1-(phenylsulfonyl)indole-3-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b2982749?utm_src=pdf-body-img
https://www.benchchem.com/product/b2982749?utm_src=pdf-custom-synthesis
https://www.alfa-chemistry.com/cas_80360-20-9.htm
https://pubchem.ncbi.nlm.nih.gov/compound/80360-20-9
https://pubchem.ncbi.nlm.nih.gov/compound/80360-20-9
https://www.rsc.org/suppdata/d1/qo/d1qo00105a/d1qo00105a1.pdf
https://www.benchchem.com/product/b2982749#spectroscopic-data-for-1-phenylsulfonyl-indole-3-carbaldehyde
https://www.benchchem.com/product/b2982749#spectroscopic-data-for-1-phenylsulfonyl-indole-3-carbaldehyde
https://www.benchchem.com/product/b2982749#spectroscopic-data-for-1-phenylsulfonyl-indole-3-carbaldehyde
https://www.benchchem.com/product/b2982749#spectroscopic-data-for-1-phenylsulfonyl-indole-3-carbaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2982749?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2982749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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